5-methyl-4-[(1E)-2-(5-methyl-2-phenylpyrazol-3-yl)diazen-1-yl]-2-phenylpyrazol-3-amine
Overview
Description
5-methyl-4-[(1E)-2-(5-methyl-2-phenylpyrazol-3-yl)diazen-1-yl]-2-phenylpyrazol-3-amine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its two phenyl groups and two methyl groups attached to the pyrazole rings, making it a highly substituted and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(1E)-2-(5-methyl-2-phenylpyrazol-3-yl)diazen-1-yl]-2-phenylpyrazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenylpyrazole-3-carbaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is followed by diazotization and subsequent coupling with another pyrazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-methyl-4-[(1E)-2-(5-methyl-2-phenylpyrazol-3-yl)diazen-1-yl]-2-phenylpyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings and phenyl groups allow it to bind effectively to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenylpyrazole: A simpler pyrazole derivative with fewer substituents.
5-methyl-2-phenylpyrazole: Similar structure but lacks the diazenyl group.
4-[(1E)-2-(5-methyl-2-phenylpyrazol-3-yl)diazen-1-yl]-2-phenylpyrazole: Similar but with different substitution patterns.
Uniqueness
5-methyl-4-[(1E)-2-(5-methyl-2-phenylpyrazol-3-yl)diazen-1-yl]-2-phenylpyrazol-3-amine is unique due to its highly substituted structure, which may confer distinct bioactivity and chemical reactivity compared to simpler pyrazole derivatives
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-2-phenylpyrazol-3-yl)diazenyl]-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-14-13-18(26(24-14)16-9-5-3-6-10-16)22-23-19-15(2)25-27(20(19)21)17-11-7-4-8-12-17/h3-13H,21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFTNDQYTZVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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